TCS 46B
Overview
Description
This compound has an inhibitory concentration (IC50) of 5.3 nanomolar for the NR1A/2B receptor, making it highly effective in blocking this receptor subtype . TCS 46b is also known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) due to the presence of an alkyne group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS 46b involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of Alkyne Group: An alkyne group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the benzimidazole core with a benzylpiperidine moiety through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TCS 46b undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .
Scientific Research Applications
TCS 46b has a wide range of scientific research applications, including:
Mechanism of Action
TCS 46b exerts its effects by selectively binding to the NR1A/2B subtype of NMDA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions through the receptor channel, which is crucial for synaptic plasticity and neurotransmission. The compound’s selectivity for the NR1A/2B subtype over other NMDA receptor subtypes (such as NR1A/2A and NR1A/2C) is due to its unique binding affinity .
Comparison with Similar Compounds
Similar Compounds
MK-801: Another NMDA receptor antagonist but with less selectivity for NR1A/2B.
Memantine: Used clinically for Alzheimer’s disease, with a different binding profile compared to TCS 46b.
Ifenprodil: Selective for NR1A/2B but with different pharmacokinetic properties
Uniqueness
This compound’s uniqueness lies in its high selectivity and potency for the NR1A/2B subtype, making it a valuable tool for research and potential therapeutic applications. Its ability to undergo CuAAc reactions also adds to its versatility in chemical synthesis .
Properties
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEXWPHPFZLTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432052 | |
Record name | TCS 46B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302799-86-6 | |
Record name | TCS 46B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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